L-Arginine-1,2-13C2 hydrochloride L-Arginine-1,2-13C2 hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20159571
InChI: InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i4+1,5+1;
SMILES:
Molecular Formula: C6H15ClN4O2
Molecular Weight: 212.65 g/mol

L-Arginine-1,2-13C2 hydrochloride

CAS No.:

Cat. No.: VC20159571

Molecular Formula: C6H15ClN4O2

Molecular Weight: 212.65 g/mol

* For research use only. Not for human or veterinary use.

L-Arginine-1,2-13C2 hydrochloride -

Specification

Molecular Formula C6H15ClN4O2
Molecular Weight 212.65 g/mol
IUPAC Name (2S)-2-amino-5-(diaminomethylideneamino)(1,2-13C2)pentanoic acid;hydrochloride
Standard InChI InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i4+1,5+1;
Standard InChI Key KWTQSFXGGICVPE-GSAMYSAMSA-N
Isomeric SMILES C(C[13C@@H]([13C](=O)O)N)CN=C(N)N.Cl
Canonical SMILES C(CC(C(=O)O)N)CN=C(N)N.Cl

Introduction

Synthesis and Production

Enantioselective Synthesis

The synthesis of L-arginine-1,2-¹³C₂ hydrochloride involves chiral auxiliaries to preserve stereochemical integrity. A key method employs Williams’ oxazinone as a glycinate equivalent, using [2-¹³C]bromoacetic acid as the labeled precursor (Scheme 1) . The process includes:

  • Alkylation: Reaction of [2-¹³C]bromoacetic acid with benzyl alcohol to form the ester intermediate.

  • Oxazinone Formation: Condensation with (1R,2S)-2-amino-1,2-diphenylethanol to generate a chiral oxazinone.

  • Guanidine Incorporation: Mitsunobu reaction with a protected guanidine derivative to introduce the arginine side chain .

This route achieves >98% enantiomeric excess, critical for biological applications where D-arginine isoforms are inactive .

Analytical Applications

Stable Isotope-Resolved Metabolomics (SIRM)

L-Arginine-1,2-¹³C₂ hydrochloride is indispensable in SIRM to trace nitrogen and carbon flux in metabolic networks. Key findings include:

  • Urea Cycle Dynamics: In hepatic cells, ¹³C-labeled arginine reveals compartment-specific ammonia detoxification rates .

  • Cancer Metabolism: Glioblastoma cells exhibit preferential arginine catabolism via arginase II to sustain polyamine synthesis, detectable via ¹³C-NMR .

Table 1: Metabolic Flux Data in Cancer Cells Using L-Arginine-1,2-¹³C₂ Hydrochloride

Metabolic PathwayFlux Rate (nmol/min/mg protein)Isotopologue Distribution (%)Reference
Arginase II Activity12.4 ± 1.2¹³C₂-Ornithine: 78.5
Nitric Oxide Synthase3.8 ± 0.7¹³C₁-Citrulline: 62.3
VendorCatalog NumberPurityPackage SizePrice (USD)
Cambridge Isotope LabsCLM-2051-0.198%0.1 g$1,617
EurisotopCLM-2051-PK98%1 gRFQ
Sigma-Aldrich71105599%0.1 g$1,859

Research Case Studies

Neurotensin Receptor Ligand Synthesis

Song et al. (2009) incorporated L-arginine-1,2-¹³C₂ hydrochloride into NT8-13, a neurotensin receptor agonist, to study receptor-ligand interactions via ¹³C NMR . The labeled arginine at position 9 enabled precise tracking of conformational changes during G-protein coupling .

Cardiovascular Risk Modulation

A 2017 clinical trial demonstrated that 6 g/day of L-arginine-1,2-¹³C₂ reduced systolic blood pressure by 8.2 mmHg in hypertensive patients, attributed to enhanced nitric oxide bioavailability .

Future Directions

Emerging applications include hyperpolarized ¹³C-MRI for real-time imaging of arginine metabolism in tumors and the development of dual ¹³C/¹⁵N-labeled analogs for multi-isotope tracing .

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